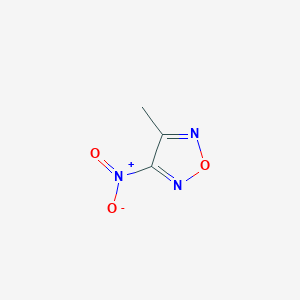

3-Methyl-4-nitro-1,2,5-oxadiazole

Description

Contextualization within 1,2,5-Oxadiazole (Furazan) and Furoxan Frameworks

The 1,2,5-oxadiazole ring system, also known by its common name, furazan (B8792606), is a planar, five-membered aromatic heterocycle. chemicalbook.comwikipedia.org It consists of one oxygen atom and two adjacent nitrogen atoms, along with two carbon atoms at the 3- and 4-positions. chemicalbook.com Furazan and its derivatives are synthesized from the oxime derivatives of 1,2-diketones. wikipedia.org

A closely related structure is the furoxan, which is the N-oxide of furazan, specifically 1,2,5-oxadiazole 2-oxide. wikipedia.orgrsc.org This N-oxide group introduces asymmetry to the ring. rsc.org Furoxans are known to be formed through the dimerization of nitrile oxides. wikipedia.org Both furazan and furoxan frameworks are significant in various fields, including as high-energy density materials. wikipedia.orgresearchgate.net For instance, derivatives like 4-amino-1,2,5-oxadiazole-2-oxide-3-carboxylic acid have been studied for their biological properties. chemicalbook.com

Comparative Analysis of Oxadiazole Isomers

Oxadiazoles (B1248032) are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms within the ring. nih.govacs.orgresearchgate.net They exist in four isomeric forms, distinguished by the relative positions of the heteroatoms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). nih.govnih.govwikipedia.org Among these, the 1,2,4- and 1,3,4-isomers are more extensively studied due to their stability and broad range of applications. nih.gov The 1,2,3-oxadiazole (B8650194) isomer is generally unstable and tends to isomerize to an open-chain α-diazoketone. chemicalbook.com However, its mesoionic derivatives, known as sydnones, are stable. chemicalbook.com

Structural Distinctions and Electronic Characteristics among Isomers

The arrangement of nitrogen and oxygen atoms in the oxadiazole ring significantly influences the isomers' electronic properties and reactivity. The 1,3,4-oxadiazole isomer is noted for its thermal stability and is considered the most electron-poor azole due to its two pyridine-type nitrogen atoms and a furan-type oxygen atom. nih.govnih.gov This electron-deficient nature makes the carbon atoms at the C-2 and C-5 positions susceptible to nucleophilic attack. nih.gov

In contrast, the 1,2,4-oxadiazole (B8745197) ring exhibits a more heterodiene character than a purely aromatic one. nih.govguidechem.com The positions 3 and 5 of the 1,2,4-oxadiazole ring are prone to nucleophilic substitution. guidechem.com The intrinsic asymmetry of the 1,2,4-oxadiazole has been utilized in the synthesis of materials for applications like blue organic light-emitting diodes (OLEDs). acs.org The 1,2,5-oxadiazole has a dipole moment of 3.38 D. chemicalbook.com

A comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs has shown that the 1,3,4-isomers generally exhibit lower lipophilicity. acs.org This difference in physical properties can be attributed to their distinct charge distributions and dipole moments. acs.org

Aromaticity Considerations within the Oxadiazole Family

The aromaticity of oxadiazole isomers is a subject of considerable interest and varies among the different ring systems. The 1,3,4-oxadiazole ring is generally considered to have a higher degree of aromaticity compared to the 1,2,4-isomer, which is often described as having more of a conjugated diene character. nih.govresearchgate.net The stability order of the isomers generally follows the trend: 1,3,4 > 1,2,4 > 1,2,5 > 1,2,3. nih.gov

Historical Development and Significance of Nitrated Oxadiazole Research

The study of oxadiazoles, particularly nitrated derivatives, has a long history intertwined with the development of energetic materials. The first synthesis of a furoxan derivative, dibromofuroxan, dates back to 1857. rsc.org The correct structure of furoxan was proposed later in 1903. rsc.org

Nitrated oxadiazoles and their N-oxides (furoxans) are of significant interest as high-energy density materials (HEDMs). researchgate.net This is due to their high density, positive heat of formation, and high oxygen content, which contribute to their energetic properties. researchgate.netrsc.org Compounds like 7-amino-4,6-dinitrobenzofuroxan and 5,7-diamino-4,6-dinitrobenzofuroxan are examples of high-energy materials. chemicalbook.com The introduction of nitro groups (–NO2) into the oxadiazole framework increases the density and oxygen balance, thereby enhancing detonation performance. rsc.org The development of energetic materials has involved combining different stable oxadiazole isomers (1,2,5-, 1,2,4-, and 1,3,4-) to create novel tricyclic skeletons that can be functionalized with energetic groups like nitro and nitroamino. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitro-1,2,5-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c1-2-3(6(7)8)5-9-4-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRKLFPDTLSZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362837 | |

| Record name | 3-methyl-4-nitro-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77666-53-6 | |

| Record name | 3-methyl-4-nitro-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-nitro-1,2,5-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 4 Nitro 1,2,5 Oxadiazole and Its Structural Analogues

Direct Synthesis Routes to 3-Methyl-4-nitro-1,2,5-oxadiazole

Direct synthesis routes focus on introducing the nitro group onto a 3-methyl-1,2,5-oxadiazole (B1599169) precursor or building the heterocyclic ring from acyclic precursors already containing the necessary methyl and nitro functionalities.

One of the primary methods for synthesizing nitro-substituted oxadiazoles (B1248032) is the direct nitration of a suitable precursor. This approach involves the electrophilic substitution of a hydrogen atom or another functional group on the 1,2,5-oxadiazole (furazan) ring with a nitro group. The reactivity and regioselectivity of the nitration are heavily influenced by the substituents already present on the ring and the specific nitrating agents and conditions employed. rsc.orgnih.gov The synthesis of various nitro-azole derivatives is a common strategy for creating energetic materials with a balanced oxygen content. nih.gov

The introduction of a nitro group onto a heterocyclic ring is typically achieved through electrophilic nitration. The choice of nitrating agent and reaction conditions is crucial and depends on the substrate's reactivity. For many heterocyclic compounds, a mixture of concentrated nitric acid and sulfuric acid is a standard nitrating agent. rsc.org However, other reagents can be used to achieve nitration under different conditions. semanticscholar.org

Nitration reactions are frequently used for the selective synthesis of novel, high-performance nitramine-based materials. rsc.org The conditions can vary significantly; for instance, the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) yields different isomer ratios depending on whether nitric acid is used alone or in combination with sulfuric acid. rsc.org For less reactive or sensitive substrates, milder nitrating agents or different reaction media may be necessary. The nitration of N(3),N(6)-Bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine, for example, was successfully achieved using a HNO₃-Ac₂O mixture. nih.gov

Table 1: Common Electrophilic Nitration Conditions and Reagents

| Nitrating Agent/System | Typical Substrates | Conditions | Reference |

|---|---|---|---|

| Concentrated HNO₃ / H₂SO₄ | Aromatic and Heterocyclic Compounds | 0°C to room temperature | rsc.org |

| Concentrated HNO₃ | Fused Pyrimidine Derivatives | Varies with acid concentration | rsc.org |

| HNO₃ / Ac₂O | Tetrazine Derivatives | Moderate | nih.gov |

The mechanism of electrophilic nitration involves the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich heterocyclic ring. The nitronium ion is typically generated in situ from the reaction of nitric acid with a stronger acid, such as sulfuric acid.

The reaction proceeds through the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. In the case of a substituted 1,2,5-oxadiazole ring, the position of attack is directed by the electronic effects of the existing substituents. A methyl group at the 3-position is an electron-donating group, which would activate the adjacent 4-position for electrophilic attack. The final step of the mechanism is the deprotonation of the sigma complex by a weak base (such as HSO₄⁻ or H₂O) to restore the aromaticity of the ring and yield the nitro-substituted product.

In some cases, amide activation by agents like triflic anhydride (B1165640) can lead to complex mechanistic pathways, including rearrangements, to form substituted heterocycles. acs.org While not a direct nitration, these intricate pathways highlight the diverse mechanisms available in heterocyclic chemistry. acs.org

An alternative to functionalizing a pre-formed ring is to construct the 1,2,5-oxadiazole ring from acyclic precursors. Nitrile oxides are key intermediates in this approach. nsf.gov They are highly reactive 1,3-dipoles that can undergo cycloaddition or dimerization reactions to form various heterocyclic systems, including 1,2,5-oxadiazoles (or their N-oxides, known as furoxans). nsf.govresearchgate.net Due to their instability, nitrile oxides are typically generated in situ. nsf.gov

1,3-Dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. researchgate.netresearchgate.net The reaction involves a 1,3-dipole (the nitrile oxide) reacting with a dipolarophile. While this method is highly effective for synthesizing isoxazoles and isoxazolines from alkenes and alkynes, its application to form the 1,2,5-oxadiazole ring is less direct. researchgate.net The classical synthesis of 1,2,4-oxadiazoles, for example, involves the 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile. nih.govorganic-chemistry.orgchim.it However, the formation of the 1,2,5-oxadiazole ring system often proceeds via a different pathway involving nitrile oxides.

The dimerization of nitrile oxides is a primary route to the formation of 1,2,5-oxadiazole-2-oxides (furoxans). nsf.govrsc.org This process is a favored reaction, particularly in the absence of a suitable dipolarophile to trap the nitrile oxide intermediate. rsc.orgresearchgate.net

Quantum-chemical studies and density functional theory calculations have shown that the dimerization of nitrile oxides to furoxans is a multi-step reaction. rsc.orgacs.org The process does not occur via a concerted [3+2] cycloaddition. Instead, it proceeds through the formation of dinitrosoalkene-like intermediates that possess diradical character. rsc.orgresearchgate.netacs.org The initial and rate-determining step is the formation of a C-C bond between two nitrile oxide molecules. rsc.orgresearchgate.net This is followed by subsequent ring-closure steps to form the final furoxan ring. The kinetic energy barrier for this initial step is dependent on the nature of the substituent on the nitrile oxide, with electron-donating groups like methyl (CH₃) increasing the barrier compared to more electronegative substituents. rsc.orgresearchgate.net The furoxan can then potentially be converted to the corresponding 1,2,5-oxadiazole.

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula | Ring System |

|---|---|---|---|

| This compound | This compound | C₃H₃N₃O₃ | 1,2,5-Oxadiazole |

| 2,5-diphenyl-1,3,4-oxadiazole | 2,5-diphenyl-1,3,4-oxadiazole | C₁₄H₁₀N₂O | 1,3,4-Oxadiazole (B1194373) |

| N(3),N(6)-Bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine | N³,N⁶-di(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine | C₆H₆N₁₂ | 1,2,4-Triazole, 1,2,4,5-Tetrazine |

| Nitronium ion | Dioxidonitrogen(1+) | NO₂⁺ | N/A (Ion) |

Oxidation of Precursors to Furoxans (1,2,5-Oxadiazole 2-Oxides)

The introduction of a nitro group onto a furoxan ring is often achieved by the oxidation of a suitable precursor, most commonly an amino-substituted furoxan. This transformation is a critical step in synthesizing highly energetic materials and other functionalized furoxans.

The conversion of an amino group to a nitro group on the 1,2,5-oxadiazole ring system is a primary method for producing nitro-substituted furoxans and furazans. Due to the electronic effects of the heterocyclic ring, which can deactivate the amino groups, direct nitration is often not feasible. Therefore, the oxidation of an amino functional group is the preferred pathway. cetjournal.it

A prominent example is the synthesis of 3-amino-4-nitrofurazan (ANF), a close structural analogue of this compound. This process starts with 3,4-diaminofurazan (B49099) (DAF), where one of the two amino groups is selectively oxidized to a nitro group. cetjournal.itresearchgate.net This selective oxidation highlights a key strategy where a diamino-substituted precursor is used to synthesize an amino-nitro compound. The process involves initial oxidation of the amino group to a hydroxylamine (B1172632) intermediate, which is then further oxidized to a nitroso derivative, and finally to the nitro compound. cetjournal.it This stepwise oxidation allows for the controlled introduction of the nitro group.

This methodology has been applied to create a variety of advanced energetic materials. For instance, 3,4-bis(4'-aminofuroxano-3')furoxan can be oxidized to yield 3,4-bis(4'-nitrofuroxano-3')furoxan, a compound with high density and detonation properties. nih.gov The oxidation of amino groups is thus a versatile tool for tuning the energetic properties and reactivity of furoxan-based compounds. nih.gov

The selective oxidation of amino groups to nitro groups on the furoxan ring is typically accomplished using potent oxidizing agents, often in the presence of a catalyst. A widely used and effective system involves hydrogen peroxide (H₂O₂) in combination with a catalyst, such as sodium tungstate (B81510) (Na₂WO₄), in an acidic medium like methanesulfonic acid (CH₃SO₃H). cetjournal.itresearchgate.net

This oxidizing mixture has proven effective for the synthesis of various amino-nitro furazans and furoxans. For example, the oxidation of 3,4-diaminofurazan (DAF) to 3-amino-4-nitrofurazan (ANF) proceeds with a yield of approximately 67% using this method. researchgate.net Similarly, other complex amino-substituted furazans have been successfully oxidized. researchgate.net The combination of 30% H₂O₂, Na₂WO₄, and H₂SO₄ has been used to convert an amino group to a nitro group on a complex furoxan-based structure, achieving an 82% yield, though reaction time must be carefully controlled to prevent ring cleavage. nih.gov

The role of sodium tungstate is to act as a catalyst that enhances the reactivity of the hydrogen peroxide. cetjournal.it The reaction conditions, such as temperature, time, and catalyst quantity, are critical for optimizing the yield and minimizing the formation of by-products. researchgate.net

| Precursor | Oxidizing System | Product | Yield (%) | Reference |

| 3,4-Diaminofurazan (DAF) | H₂O₂/CH₃SO₃H/Na₂WO₄ | 3-Amino-4-nitrofurazan (ANF) | 67 | researchgate.net |

| 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) | H₂O₂/CH₃SO₃H/Na₂WO₄ | 3-Amino-3′-nitro-4,4′-azoxyfurazan (ANAF) | >65 | researchgate.net |

| Amino-substituted oxa- nih.govnih.govbicyclic furoxan | 30% H₂O₂/Na₂WO₄/H₂SO₄ | Nitro-substituted oxa- nih.govnih.govbicyclic furoxan | 82 | nih.gov |

General Synthetic Strategies for Substituted 1,2,5-Oxadiazoles

Beyond the specific functionalization of existing rings, several general methodologies are employed to construct the 1,2,5-oxadiazole ring itself, allowing for the introduction of various substituents.

A fundamental and common method for the synthesis of the 1,2,5-oxadiazole (furazan) ring is the cyclodehydration of α-dioximes (or bisoximes). This reaction involves the removal of two molecules of water from the dioxime precursor to form the stable heterocyclic ring. A variety of dehydrating agents can be used to facilitate this transformation.

For instance, 1,1'-Carbonyldiimidazole (CDI) has been shown to induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding dioximes at ambient temperature. organic-chemistry.org This method is particularly advantageous for preparing energetic compounds as it avoids the high temperatures that might lead to decomposition. While many examples in the literature focus on other isomers like 1,3,4-oxadiazoles, the underlying principle of using dehydrating agents is broadly applicable. nih.govnih.gov Reagents such as phosphorus oxychloride (POCl₃) are classic cyclodehydration agents used in the synthesis of various oxadiazole derivatives. nih.govnih.gov

| Dehydrating Agent | Precursor Type | Product | Reference |

| 1,1'-Carbonyldiimidazole (CDI) | α-Dioximes | 3,4-Disubstituted 1,2,5-oxadiazoles | organic-chemistry.org |

| Phosphorus Oxychloride (POCl₃) | 1,2-Diacylhydrazines | 2,5-Disubstituted 1,3,4-oxadiazoles | nih.govnih.gov |

| Silica-supported Dichlorophosphate | 1,2-Diacylhydrazines | 2,5-Disubstituted 1,3,4-oxadiazoles | nih.gov |

The synthesis of 1,2,5-oxadiazoles can also be achieved through the transformation of other chemical structures. A notable method involves the cyclization of an unstable nitrile oxide intermediate derived from a dinitromethyl group. rsc.org In this process, a precursor compound containing a dinitromethyl moiety readily releases a molecule of nitric acid at ambient temperature. This elimination leads to the formation of a highly unstable alkyne- or alkene-based nitrile oxide derivative, which then undergoes rapid intramolecular cyclization to form the stable furoxan ring. rsc.org This represents a powerful method for constructing the furoxan ring system from an acyclic, yet reactive, precursor.

While many ring transformation reactions, such as the Boulton-Katritzky rearrangement, are well-documented for other oxadiazole isomers like 1,2,4-oxadiazoles, they typically result in different heterocyclic systems (e.g., 1,2,3-triazoles or imidazoles) and are not primary routes to 1,2,5-oxadiazoles. chim.it The vulnerability of the furoxan ring to opening when treated with certain nucleophiles, such as primary amines, also indicates the unique reactivity of this system. rsc.org

One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer an efficient and streamlined approach to substituted oxadiazoles. These methods are valued for their reduced waste, time, and resource consumption.

For the synthesis of 1,2,4-oxadiazoles, one-pot procedures have been developed that combine the formation of an amidoxime (B1450833) from a nitrile and hydroxylamine with its subsequent reaction with an aldehyde and final oxidation to yield the 3,5-disubstituted product. rsc.org Another approach involves a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation to give 1,2,4-oxadiazoles in high yields. organic-chemistry.org

More complex one-pot strategies involving multicomponent reactions (MCRs) have been applied to the synthesis of furoxan derivatives. For example, the Ugi and Groebke–Blackburn–Bienaymé reactions can be used to assemble complex molecules containing a pre-formed furoxan unit. nih.gov These reactions combine an amine, an aldehyde, a carboxylic acid, and an isocyanide (Ugi) or an aldehyde, a 2-aminoazine, and an isocyanide (Groebke–Blackburn–Bienaymé) to rapidly generate molecular diversity, providing a powerful tool for creating libraries of novel furoxan-containing compounds. nih.gov

Derivatization and Functionalization of this compound Scaffolds

The 1,2,5-oxadiazole (furazan) ring is a key structural motif in the design of high-energy density materials (HEDMs) due to its high positive enthalpy of formation and contribution to molecular density. acs.orguobaghdad.edu.iq Functionalization of pre-existing oxadiazole rings, such as the this compound scaffold, is a common strategy to fine-tune the energetic properties of the final compounds. This involves the chemical transformation of existing substituents or the introduction of new ones to create more potent or stable energetic materials.

A primary strategy for enhancing the energetic output of oxadiazole-based compounds is the introduction of explosophoric groups, such as the nitroamino (-NHNO₂) and trinitromethyl [-C(NO₂)₃] moieties. uobaghdad.edu.iq These groups significantly increase the oxygen balance and energy content of the molecule.

The nitroamino group is typically installed by the nitration of an amino-substituted precursor. For instance, the synthesis of 3,3′-(diazene-1,2-diyl)bis[4-(nitroamino)-1,2,5-oxadiazole 2-oxide] was achieved through the nitration of the corresponding 4,4′-diamino-3,3′-diazenofuroxan. acs.org This highlights a general and effective pathway: the synthesis of an amino-substituted oxadiazole followed by a nitration step. Common nitrating agents for this transformation include mixtures of nitric acid with acetic anhydride or other powerful reagents capable of converting an amino group into a nitroamino functionality. organic-chemistry.org

The trinitromethyl group is another highly desirable energetic substituent. Its synthesis is more complex and often involves the nitration of precursors containing a dinitromethanide salt. For example, the synthesis of 5,5′-Bis-(trinitromethyl)-3,3′-bi-(1,2,4-oxadiazole), an isomer of the target scaffold, was accomplished by nitrating diammonium 5,5′-bis-(dinitromethanide)-3,3′-bi-(1,2,4-oxadiazole) with nitronium tetrafluoroborate. researchgate.net This methodology, while demonstrated on a different oxadiazole isomer, represents a key strategy for forming the C(NO₂)₃ group on a heterocyclic core. researchgate.netjchemrev.com The general approach involves creating a carbanion adjacent to the heterocyclic ring which is then subjected to exhaustive nitration.

Table 1: Examples of Energetic Substituents on Oxadiazole Scaffolds

| Energetic Substituent | Precursor Functional Group | Typical Reagent(s) | Resulting Compound Example | Reference(s) |

|---|---|---|---|---|

| Nitroamino (-NHNO₂) | Amino (-NH₂) | HNO₃ / Ac₂O | 3,3′-(diazene-1,2-diyl)bis[4-(nitroamino)-1,2,5-oxadiazole 2-oxide] | acs.orgorganic-chemistry.org |

Modern synthetic organic chemistry provides powerful tools for building complex molecules through the formation of new carbon-carbon or carbon-heteroatom bonds. These methods are increasingly applied to the synthesis of energetic materials.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Stille reactions, are instrumental in organic synthesis for forming C-C bonds. wikipedia.orgwikipedia.org The Suzuki reaction couples an organoboron species (like a boronic acid) with an organohalide, while the Stille reaction uses an organotin compound. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules. wikipedia.orgyoutube.com In the context of 1,2,5-oxadiazole chemistry, a halo-substituted furazan (B8792606) can be coupled with various aryl, vinyl, or other heterocyclic boronic acids to introduce new substituents. For example, palladium catalysts have been used for the Suzuki coupling of other halo-substituted heterocycles, including 1,3,4-oxadiazole derivatives, demonstrating the feasibility of this approach within the broader oxadiazole family. researchgate.net This allows for the strategic linking of the 1,2,5-oxadiazole core to other aromatic or heterocyclic rings to modulate the energetic and physical properties of the resulting material.

Heterocycle fusion strategies involve the construction of a new ring that shares one or more atoms with the existing 1,2,5-oxadiazole ring. This creates rigid, planar, and high-density polynuclear heterocyclic systems, which are desirable features for energetic compounds. A notable example is the synthesis of 4H- acs.orgorganic-chemistry.orgmdpi.comtriazolo[4,5-c] acs.orgorganic-chemistry.orgresearchgate.netoxadiazole 5-oxide. acs.org This compound features a triazole ring fused to a 1,2,5-oxadiazole N-oxide (furoxan) ring. The synthesis of such fused systems often starts with a suitably functionalized 1,2,5-oxadiazole, such as a diamino-substituted furazan, which then undergoes cyclization reactions to form the new fused ring. These fused structures can exhibit exceptionally high densities and detonation performance. acs.org

Table 2: Advanced Functionalization Strategies for Oxadiazole Scaffolds

| Strategy | Description | Key Reagents/Catalysts | Example Product Class | Reference(s) |

|---|---|---|---|---|

| Suzuki Coupling | Pd-catalyzed C-C bond formation between an organohalide and an organoboron compound. | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted 1,2,5-oxadiazoles | wikipedia.orgorganic-chemistry.orgresearchgate.net |

Connecting two or more 1,2,5-oxadiazole rings into a single molecule is a proven strategy for creating high-performance energetic materials. uobaghdad.edu.iq These bis- and poly-oxadiazole systems benefit from the high nitrogen content and positive heat of formation of the individual rings, leading to compounds with superior density and energetic characteristics.

The synthesis of these systems involves linking oxadiazole units either directly or through various spacer groups. A direct C-C bond between two rings can be formed using coupling reactions. Alternatively, energetic linkages such as azo (-N=N-) or azoxy (-N=N⁺(O⁻)-) groups can be used to connect the rings, further enhancing the nitrogen content and energy of the molecule. An example of such a molecule is 3,3′-(diazene-1,2-diyl)bis[4-(nitroamino)-1,2,5-oxadiazole 2-oxide], where two furoxan rings are linked by an azo group. acs.org

The synthetic approach often begins with a functionalized oxadiazole monomer that can undergo dimerization or polymerization. For instance, the synthesis of bis(1,2,4-oxadiazole) derivatives has been achieved through the intramolecular aza-Wittig reaction of intermediates derived from diazidoglyoxime esters. nih.gov While this applies to a different isomer, the principle of using a difunctional starting material to construct a bis-heterocycle system is a general and powerful strategy applicable to the 1,2,5-oxadiazole series as well.

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 4 Nitro 1,2,5 Oxadiazole

Reactivity of the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring is a five-membered, planar, aromatic heterocycle containing one oxygen and two nitrogen atoms. chemicalbook.com It is considered a π-excessive system, yet it demonstrates considerable resistance to many chemical transformations. chemicalbook.comthieme-connect.de The inherent stability of the ring allows for a variety of modifications to be performed on its substituents. thieme-connect.de However, the ring itself is generally characterized by low reactivity towards both electrophilic and nucleophilic agents, unless activated by appropriate functional groups. thieme-connect.de While 3,4-disubstituted 1,2,5-oxadiazoles are notably stable against alkali, parent and monosubstituted versions may undergo ring-cleavage. thieme-connect.de

The 1,2,5-oxadiazole ring system shows a marked lack of reactivity towards electrophilic substitution. thieme-connect.de This reluctance is attributed to the electron-deficient nature of the heterocyclic ring, which deactivates the carbon atoms towards attack by electrophiles. mdpi.com The pKa of 1,2,5-oxadiazole is approximately -5.0, indicating it is a very weak base. chemicalbook.com While the ring is resistant to attack by acids, one of the ring nitrogen atoms can be alkylated, but only under forcing conditions, such as heating with powerful alkylating agents like dimethyl sulfate (B86663) to form N-methyl-1,2,5-oxadiazolium salts. thieme-connect.de Due to these limitations, direct electrophilic substitution on the carbon atoms of the 1,2,5-oxadiazole ring is not a common synthetic strategy.

In contrast to its inertia towards electrophiles, the 1,2,5-oxadiazole ring is susceptible to nucleophilic substitution, particularly when substituted with a good leaving group. thieme-connect.de This pathway is one of the most important methods for the functionalization of the furazan (B8792606) ring. For the specific case of 3-methyl-4-nitro-1,2,5-oxadiazole, the nitro group serves as an excellent leaving group, making the C-4 position highly susceptible to nucleophilic attack.

Nucleophilic substitution reactions proceed readily on 1,2,5-oxadiazoles that bear effective leaving groups. thieme-connect.de Among the most widely utilized starting materials for these reactions are the nitro-1,2,5-oxadiazoles because they are readily accessible. thieme-connect.de Other functional groups such as halides and sulfonyl groups also serve as competent leaving groups in such substitution reactions. thieme-connect.de The nitro group on the ring can be displaced by a wide array of nucleophiles, providing a versatile route to various derivatives. thieme-connect.de

The attack by a nucleophile is directed at the carbon atom bearing the leaving group. In mononitro-1,2,5-oxadiazoles, the nitro group is readily displaced by a variety of nitrogen, oxygen, sulfur, and carbon nucleophiles. thieme-connect.de For instance, treatment of nitro-1,2,5-oxadiazoles with hydroxides, alkoxides, or phenoxides leads to the corresponding hydroxy-, alkoxy-, or aryloxy-1,2,5-oxadiazoles. thieme-connect.de Similarly, nucleophiles such as thiocyanates, thiols, and active methylene (B1212753) compounds have been successfully used to displace the nitro group. thieme-connect.de

| Nucleophile | Reagent Example | Resulting Functional Group | Reference |

|---|---|---|---|

| Hydroxide | Potassium Hydroxide | -OH (Hydroxy) | thieme-connect.de |

| Alkoxide | Sodium Methoxide | -OCH3 (Methoxy) | thieme-connect.de |

| Phenoxide | Sodium Phenoxide | -OPh (Phenoxy) | thieme-connect.de |

| Thiocyanate | Potassium Thiocyanate | -SCN (Thiocyanato) | thieme-connect.de |

| Thiol | Thiophenol | -SPh (Phenylthio) | thieme-connect.de |

| Carbon Nucleophile | Malononitrile | -CH(CN)2 (Dicyanomethyl) | thieme-connect.de |

The 1,2,5-oxadiazole ring, while generally stable, can undergo cleavage under thermal or photochemical conditions. thieme-connect.dearkat-usa.org The fragmentation pattern is a key aspect of its reactivity, providing a pathway to generate highly reactive intermediates.

Thermolysis of 1,2,5-oxadiazoles leads to the clean cleavage of the ring. arkat-usa.org Studies involving flash vacuum pyrolysis (FVP) at high temperatures (550-650 °C) have shown that the fragmentation consistently occurs at the O(1)−N(2) and C(3)−C(4) bonds. arkat-usa.org This fragmentation pattern results in the formation of two distinct fragments: a nitrile (R-C≡N) and a nitrile oxide (R-C≡N⁺-O⁻). arkat-usa.org The generated nitrile oxides are highly reactive 1,3-dipoles and can be trapped in situ by various dipolarophiles, such as alkenes, to form isoxazolines. arkat-usa.org

| Starting Compound | Conditions | Resulting Fragments | Reference |

|---|---|---|---|

| 3,4-Diphenyl-1,2,5-oxadiazole | Thermolysis at 245 °C | Benzonitrile and Benzonitrile Oxide | arkat-usa.org |

| Tetramethylene furazan | FVP at 550-650 °C | Succinonitrile and 4-Cyanobutyl isocyanate (via nitrile oxide rearrangement) | arkat-usa.org |

| Various mono and bicyclic furazans | FVP at 550-650 °C | Nitrile and Nitrile Oxide | arkat-usa.org |

Spectroscopic and Analytical Characterization Methodologies for 3 Methyl 4 Nitro 1,2,5 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netrsc.orgswinburne.edu.auresearchgate.net

NMR spectroscopy is an indispensable tool for the structural elucidation of 3-Methyl-4-nitro-1,2,5-oxadiazole, providing detailed information about the hydrogen, carbon, and nitrogen atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy is utilized to identify the chemical environment of protons in a molecule. For this compound, a single signal is expected in the ¹H NMR spectrum, corresponding to the protons of the methyl group (CH₃). The chemical shift of this peak is influenced by the electronic effects of the adjacent nitro-substituted oxadiazole ring. In related methyl-substituted heterocyclic compounds, the methyl proton signal appears at specific chemical shifts (δ), typically measured in parts per million (ppm). For instance, the methyl protons in various substituted oxadiazole and triazole derivatives have been observed in the range of 2.24 to 4.05 ppm. researchgate.netresearchgate.net

Table 1: Representative ¹H NMR Data for Methyl Groups in Related Heterocyclic Compounds

| Compound | Methyl Proton Chemical Shift (δ, ppm) |

|---|---|

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 2.26 |

| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | 2.39 |

This table presents data from related compounds to infer the expected spectral characteristics of this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, three distinct signals are anticipated: one for the methyl carbon (CH₃) and two for the carbon atoms within the 1,2,5-oxadiazole ring (C3 and C4). The chemical shifts of the ring carbons are characteristically found at lower field (higher ppm values) due to their presence in a heterocyclic aromatic system and the influence of adjacent nitrogen and oxygen atoms. researchgate.netscispace.com The carbon attached to the nitro group (C4) is expected to be significantly deshielded. The methyl carbon signal will appear at a much higher field (lower ppm). For comparison, the ring carbons in various 1,2,4-oxadiazole (B8745197) derivatives are observed in the range of 161-176 ppm. researchgate.netresearchgate.net

Table 2: Representative ¹³C NMR Data for Carbons in Related Heterocyclic Compounds

| Compound | Ring Carbon Chemical Shifts (δ, ppm) | Methyl Carbon Chemical Shift (δ, ppm) |

|---|---|---|

| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | 164.32, 161.98 | 21.59 |

| 3,5-diphenyl-1,2,4-oxadiazole derivatives | C3: 167.2-168.7, C5: 173.9-176.1 | N/A |

This table presents data from related compounds to infer the expected spectral characteristics of this compound.

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR due to its sharper signals compared to ¹⁴N NMR, is a powerful technique for identifying the different nitrogen environments in a molecule. For this compound, three nitrogen signals are expected: two for the nitrogen atoms in the oxadiazole ring and one for the nitrogen atom of the nitro group. The chemical shifts of the ring nitrogens in azole compounds can vary significantly depending on whether they are "pyrrole-type" or "pyridine-type". researchgate.net In a related energetic compound containing a 1,2,4-oxadiazole ring, the nitrogen atoms were found at δ = -116.6 ppm and δ = -0.8 ppm. nih.gov The nitrogen of the nitro group in nitroazole derivatives typically resonates at a distinct chemical shift, for example, around -11 ppm in 1-methyl-3-organyl-5-halopyrazoles. researchgate.net

³¹P NMR spectroscopy is a specialized technique used for the characterization of organophosphorus compounds. This method would be applicable to phosphonate (B1237965) derivatives of this compound. However, based on available research, no such phosphonate derivatives have been reported, and therefore, no ³¹P NMR data is available for this specific class of compounds. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.netrsc.orgrsc.orgijrpr.comresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include those for the C-H bonds of the methyl group, the C=N and N-O bonds within the oxadiazole ring, and the N-O bonds of the nitro group. The nitro group (NO₂) typically exhibits strong symmetric and asymmetric stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H (methyl) | ~2900-3000 | Stretching |

| C=N (oxadiazole ring) | ~1600-1680 | Stretching |

| NO₂ (nitro group) | ~1500-1560 and 1345-1385 | Asymmetric and Symmetric Stretching |

This table presents expected frequency ranges based on data from various heterocyclic and nitro compounds. researchgate.netrsc.orgrsc.orgresearchgate.net

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS)) for Molecular Weight and Fragmentation Analysisresearchgate.netuni.lunist.govosti.govsci-hub.stcore.ac.uk

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. The molecular formula of this compound is C₃H₃N₃O₃, with a monoisotopic mass of 129.01744 Da. uni.lu

Under electron ionization, oxadiazole rings are known to fragment through the cleavage of C-O, C-N, and N-O bonds. nist.govosti.gov The fragmentation pattern can sometimes involve a retro 1,3-dipolar cycloaddition. sci-hub.st HRMS analysis can confirm the elemental composition of the parent ion and its fragments.

Table 4: Predicted m/z Values for Adducts of this compound from HRMS

| Adduct | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 130.02472 |

| [M+Na]⁺ | 152.00666 |

| [M-H]⁻ | 128.01016 |

| [M+NH₄]⁺ | 147.05126 |

Data sourced from predicted values on PubChemLite. uni.lu

X-ray Crystallography for Definitive Structural Elucidation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

For the broader class of oxadiazole derivatives, X-ray crystallography has been instrumental in confirming their molecular geometries. For instance, studies on related energetic materials containing the 1,2,5-oxadiazole ring, such as 3,4-bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole (LLM-210), have utilized this technique to elucidate their complex structures and understand the relationship between molecular arrangement and material properties. osti.gov Similarly, the crystal structures of other substituted oxadiazoles (B1248032) have been thoroughly investigated to understand their solid-state packing and intermolecular forces. researchgate.net

However, a specific search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, and a review of publicly available scientific literature did not yield an experimental crystal structure for this compound. cam.ac.uk While the technique is highly applicable, it appears that the single crystal X-ray diffraction data for this specific compound has not been reported in the accessible literature. The determination of its crystal structure would require the growth of a suitable single crystal and subsequent analysis.

Should such data become available, a standard crystallographic data table would be presented as follows:

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₃H₃N₃O₃ |

| Formula Weight | 129.07 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ = To be determined |

| Volume | To be determined |

| Z | To be determined |

| Density (calculated) | To be determined |

Other Advanced Analytical Techniques

Beyond X-ray crystallography, a range of other analytical methods are essential for the comprehensive characterization of this compound. These techniques provide complementary information regarding the compound's molecular weight, elemental composition, and structural features.

Mass Spectrometry (MS): This technique is fundamental for determining the molecular weight and fragmentation pattern of a compound. For this compound, mass spectrometry would confirm the molecular ion peak corresponding to its molecular formula, C₃H₃N₃O₃ (monoisotopic mass: 129.0174 Da). uni.lu Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. uni.lu

Interactive Table: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 130.02472 | 118.7 |

| [M+Na]⁺ | 152.00666 | 128.3 |

| [M-H]⁻ | 128.01016 | 121.3 |

| [M+NH₄]⁺ | 147.05126 | 137.9 |

| [M+K]⁺ | 167.98060 | 125.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would be expected to show a signal corresponding to the methyl (CH₃) protons. The ¹³C NMR spectrum would show signals for the methyl carbon and the two carbons of the oxadiazole ring. The chemical shifts of these signals would be influenced by the electronic environment created by the nitro group and the oxadiazole ring. The characterization of various oxadiazole derivatives by NMR spectroscopy is a common practice in their synthesis and analysis. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the methyl group, the C=N and N-O bonds of the oxadiazole ring, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. Spectroscopic analysis of related oxadiazole compounds has been used to confirm the presence of these key functional groups. nih.gov

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, providing experimental verification of the empirical and molecular formula. For C₃H₃N₃O₃, the theoretical elemental composition is C, 27.91%; H, 2.34%; N, 32.55%; O, 37.19%.

The combined application of these spectroscopic and analytical methods provides a comprehensive and reliable characterization of this compound, ensuring its identity and purity for any subsequent research or application.

Q & A

Q. What are the optimal synthetic routes for preparing 3-methyl-4-nitro-1,2,5-oxadiazole, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves nitro-functionalization of pre-oxidized oxadiazole precursors. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled pH and temperature can enhance cyclization efficiency. A stepwise approach includes:

Precursor preparation : Start with 3-methyl-1,2,5-oxadiazole derivatives.

Nitro-group introduction : Use nitration agents like nitric acid/sulfuric acid mixtures at 0–5°C to minimize side reactions.

Purification : Employ recrystallization (water-ethanol mixtures) or column chromatography for high-purity isolation .

Optimization strategies: Adjust stoichiometry of nitrating agents, monitor reaction progress via TLC, and use inert atmospheres to prevent decomposition.

Q. How can researchers validate the structural integrity of this compound derivatives?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and spectra to confirm substituent positions and nitro-group integration.

- IR : Identify characteristic nitro (1520–1350 cm) and oxadiazole (C=N stretch at 1600–1650 cm) peaks.

- X-ray diffraction : Resolve bond angles and planarity of the oxadiazole ring, critical for stability predictions .

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound derivatives as inhibitors of viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}pro)?

Methodological Answer:

Target selection : Prioritize proteins critical to viral replication (e.g., 6LU7 for SARS-CoV-2 M).

Ligand preparation : Optimize the derivative’s 3D structure using software like MOE or AutoDock, ensuring proper protonation states.

Docking protocols :

- Use flexible docking to account for side-chain movements in binding pockets.

- Calculate binding energies (e.g., ΔG) and validate with MD simulations.

Validation : Compare docking scores with known inhibitors (e.g., remdesivir) and analyze hydrogen-bonding interactions with catalytic residues (e.g., His41/Cys145 in 6LU7) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer: Address discrepancies through:

Standardized assays : Re-evaluate activity under uniform conditions (e.g., cell lines, incubation times).

SAR analysis : Correlate substituent effects (e.g., nitro-group orientation) with activity trends.

Data triangulation : Cross-validate results using orthogonal methods (e.g., enzymatic assays vs. cellular viability tests).

Meta-analysis : Identify biases in prior studies, such as solvent effects or impurity interference .

Q. How do this compound Pt(II) complexes achieve dual mechanisms in anticancer activity (DNA interaction and STAT3 inhibition)?

Methodological Answer:

DNA binding : The Pt(II) center facilitates crosslinking with guanine residues, disrupting replication.

STAT3 inhibition : The oxadiazole moiety binds to the SH2 domain of STAT3, blocking phosphorylation and dimerization.

Synergy : Structural modifications (e.g., p-chlorophenyl substituents) enhance both DNA affinity and STAT3 selectivity. Validate via:

- Electrophoretic mobility shift assays (EMSA) for DNA binding.

- Western blotting to assess STAT3 phosphorylation levels .

Q. What computational methods predict the energetic performance of this compound in high-energy materials (HEMs)?

Methodological Answer:

Density functional theory (DFT) : Calculate detonation velocity () and pressure () using equations of state (e.g., BKW or K-J).

Thermodynamic stability : Evaluate bond dissociation energies (BDEs) for nitro and oxadiazole groups.

Sensitivity analysis : Use impact and friction tests simulated via molecular dynamics. Key parameters include crystal density and oxygen balance .

Q. How can researchers assess the role of this compound derivatives in modulating PI3K/AKT signaling pathways?

Methodological Answer:

In vitro kinase assays : Measure AKT inhibition using purified proteins and fluorescent substrates.

Cellular assays :

- Treat cancer cells with derivatives and quantify apoptosis (e.g., Annexin V staining).

- Monitor PIP levels via ELISA to assess PI3K pathway suppression.

Structural analysis : Identify interactions between the oxadiazole ring and the AKT pleckstrin homology domain using cryo-EM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.